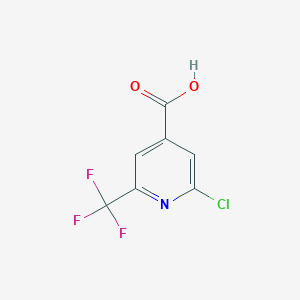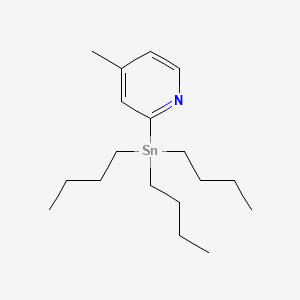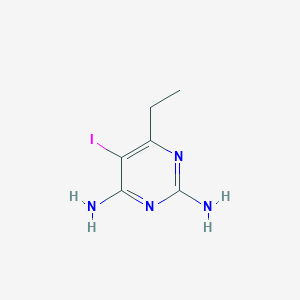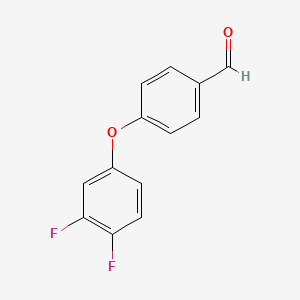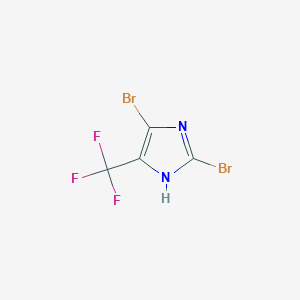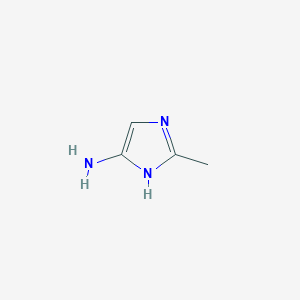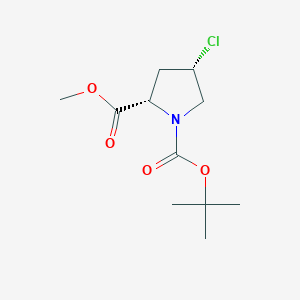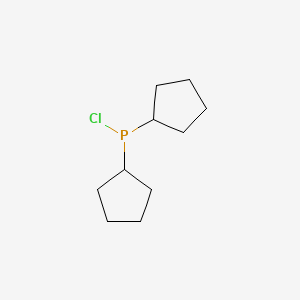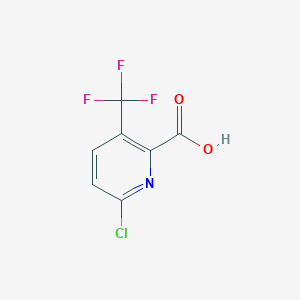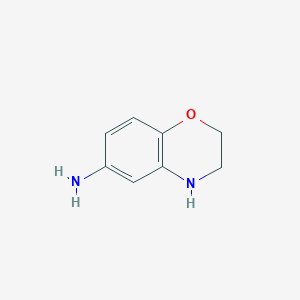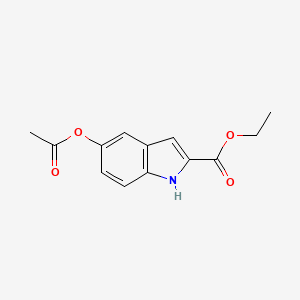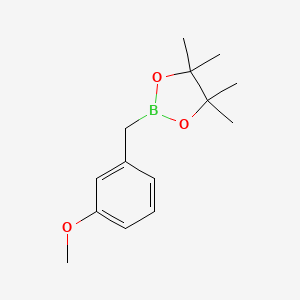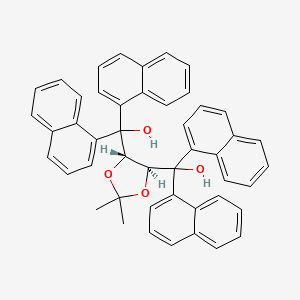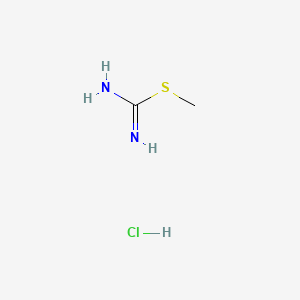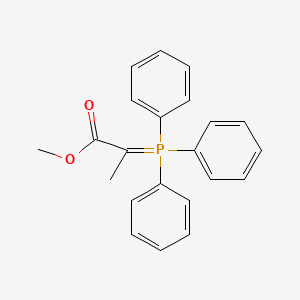
Methyl 2-(triphenylphosphoranylidene)propanoate
描述
Methyl 2-(triphenylphosphoranylidene)propanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a Wittig reagent for the two-carbon homologation of aldehydes to α,β-unsaturated esters .
Synthesis Analysis
The synthesis of Methyl 2-(triphenylphosphoranylidene)propanoate involves the use of Wittig reagent for the two-carbon homologation of aldehydes to α,β-unsaturated esters . It is also used in an efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine .Molecular Structure Analysis
The molecular formula of Methyl 2-(triphenylphosphoranylidene)propanoate is C22H21O2P . The molecule contains a total of 48 bonds. There are 27 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 1 ester (aliphatic) .Chemical Reactions Analysis
Methyl 2-(triphenylphosphoranylidene)propanoate is involved in various chemical reactions. For instance, it is used as a Wittig reagent for the two-carbon homologation of aldehydes to α,β-unsaturated esters .Physical And Chemical Properties Analysis
Methyl 2-(triphenylphosphoranylidene)propanoate has a molecular weight of 348.38 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 485.8±28.0 °C at 760 mmHg , and the melting point is 153-156ºC . The flash point is 260.8±44.3 °C .科学研究应用
-
- Application : Methyl 2-(triphenylphosphoranylidene)propanoate is a Wittig reagent used for the two-carbon homologation of aldehydes to α,β-unsaturated esters .
- Method : The compound is used in reaction with aldehydes in the presence of a base to form α,β-unsaturated esters .
- Results : The outcome of this reaction is the formation of α,β-unsaturated esters, which are important compounds in organic synthesis .
-
- Application : This compound is also used in an efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine .
- Method : The compound reacts with methyl diazoacetate under basic conditions to form pyrazoles .
- Results : The result of this reaction is the formation of pyrazoles, which are heterocyclic compounds with a variety of applications in medicinal chemistry .
安全和危害
Methyl 2-(triphenylphosphoranylidene)propanoate is classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
methyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXPAYJKBTVUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441907 | |
| Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(triphenylphosphoranylidene)propanoate | |
CAS RN |
2605-68-7 | |
| Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



